Cas no 5703-23-1 (2-(3-hydroxy-4-methoxyphenyl)acetaldehyde)

2-(3-Hydroxy-4-methoxyphenyl)acetaldehyde is a versatile aromatic aldehyde with a hydroxyl and methoxy substituent on the phenyl ring, offering unique reactivity for synthetic applications. Its structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, fragrances, and fine chemicals. The presence of both electron-donating (methoxy) and electron-withdrawing (aldehyde) groups enhances its utility in regioselective reactions, such as condensations or nucleophilic additions. The compound's stability under controlled conditions and compatibility with common reagents further contribute to its broad applicability in research and industrial processes. Proper handling is advised due to its aldehyde functionality.
2-(3-hydroxy-4-methoxyphenyl)acetaldehyde structure
5703-23-1 structure
Product Name:2-(3-hydroxy-4-methoxyphenyl)acetaldehyde
CAS No:5703-23-1
MF:C9H10O3
MW:166.173902988434
CID:2667271
PubChem ID:25755825
Update Time:2025-06-08

2-(3-hydroxy-4-methoxyphenyl)acetaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-Hydroxy-4-methoxybenzeneacetaldehyde
    • 2-(3-hydroxy-4-methoxyphenyl)acetaldehyde
    • EN300-1866874
    • SCHEMBL3390749
    • AKOS006316327
    • Homoisovanillin
    • 5703-23-1
    • Inchi: 1S/C9H10O3/c1-12-9-3-2-7(4-5-10)6-8(9)11/h2-3,5-6,11H,4H2,1H3
    • InChI Key: GLNOGAHRPOACOZ-UHFFFAOYSA-N
    • SMILES: COC1C(O)=CC(CC=O)=CC=1

Computed Properties

  • Exact Mass: 166.062994177Da
  • Monoisotopic Mass: 166.062994177Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 46.5Ų

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2-(3-hydroxy-4-methoxyphenyl)acetaldehyde Related Literature

Additional information on 2-(3-hydroxy-4-methoxyphenyl)acetaldehyde

Introduction to 2-(3-hydroxy-4-methoxyphenyl)acetaldehyde (CAS No. 5703-23-1)

2-(3-hydroxy-4-methoxyphenyl)acetaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 5703-23-1, is a significant organic compound with a rich history in pharmaceutical and chemical research. This molecule, featuring an acetaldehyde functional group attached to a phenolic ring substituted with methoxy and hydroxyl groups, has garnered attention due to its versatile applications in synthetic chemistry and medicinal biology.

The structural configuration of 2-(3-hydroxy-4-methoxyphenyl)acetaldehyde makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both hydroxyl and methoxy substituents on the aromatic ring enhances its reactivity, enabling diverse chemical transformations that are pivotal in drug development. Its role as a precursor in the synthesis of flavonoids and other natural product analogs underscores its importance in medicinal chemistry.

In recent years, 2-(3-hydroxy-4-methoxyphenyl)acetaldehyde has been extensively studied for its potential pharmacological properties. Research has highlighted its significance in the development of compounds with anti-inflammatory, antioxidant, and anticancer activities. The acetaldehyde moiety is particularly noteworthy, as it can participate in condensation reactions to form Schiff bases, which are known for their biological efficacy.

One of the most compelling aspects of 2-(3-hydroxy-4-methoxyphenyl)acetaldehyde is its utility in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By serving as a building block for kinase inhibitors, this compound contributes to the development of targeted therapies that aim to modulate these pathways effectively.

The latest advancements in computational chemistry have further enhanced the understanding of 2-(3-hydroxy-4-methoxyphenyl)acetaldehyde's reactivity and mechanism of action. Molecular modeling studies have revealed insights into how this compound interacts with biological targets, providing a foundation for rational drug design. These computational approaches have enabled researchers to predict the binding affinities and metabolic stability of derivatives derived from this molecule, accelerating the drug discovery process.

Moreover, 2-(3-hydroxy-4-methoxyphenyl)acetaldehyde has been explored in the context of green chemistry initiatives. Its synthesis through catalytic methods has been optimized to minimize waste and energy consumption, aligning with sustainable practices in pharmaceutical manufacturing. Such environmentally conscious approaches are increasingly important as the demand for efficient and eco-friendly synthetic routes grows.

The pharmacological potential of 2-(3-hydroxy-4-methoxyphenyl)acetaldehyde extends beyond its role as an intermediate. Preclinical studies have demonstrated its ability to induce apoptosis in cancer cell lines while exhibiting low toxicity towards healthy cells. This selective toxicity makes it an attractive candidate for further development into therapeutic agents. Additionally, its antioxidant properties have been linked to its ability to scavenge reactive oxygen species, thereby protecting cells from oxidative damage.

In conclusion, 2-(3-hydroxy-4-methoxyphenyl)acetaldehyde (CAS No. 5703-23-1) is a multifaceted compound with significant implications in pharmaceutical research and drug development. Its structural features enable diverse chemical transformations, making it a valuable intermediate in synthesizing bioactive molecules. The latest research highlights its potential in developing anti-inflammatory, antioxidant, and anticancer agents, as well as kinase inhibitors. With advancements in computational chemistry and green chemistry practices, this compound continues to play a pivotal role in shaping the future of medicinal biology.

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